1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione
CAS No.: 541-80-0
Cat. No.: VC18751075
Molecular Formula: C8H9F3O2
Molecular Weight: 194.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 541-80-0 |
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Molecular Formula | C8H9F3O2 |
Molecular Weight | 194.15 g/mol |
IUPAC Name | 1,1,1-trifluoro-6-methylhept-5-ene-2,4-dione |
Standard InChI | InChI=1S/C8H9F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h3H,4H2,1-2H3 |
Standard InChI Key | AKGDLPUHBUOUNH-UHFFFAOYSA-N |
Canonical SMILES | CC(=CC(=O)CC(=O)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione (CAS 461-92-7) is a fluorinated organic compound with the molecular formula and a molecular weight of 196.17 g/mol . Its IUPAC name specifies a hept-5-ene backbone with methyl and trifluoromethyl substituents at positions 6 and 1, respectively, and two ketone groups at positions 2 and 4. The presence of the -unsaturated diketone moiety introduces conjugation across the molecule, influencing its electronic structure and reactivity.
Structural Data and Isomerism
The compound’s structure is defined by the following features:
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Double bond geometry: The hept-5-ene designation indicates a double bond between carbons 5 and 6, with E/Z isomerism possible depending on substituent arrangement.
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Trifluoromethyl group: The -CF group at position 1 enhances electronegativity and lipophilicity, impacting solubility and intermolecular interactions.
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Ketone positioning: The 2,4-dione arrangement creates a chelating site for metal ions, as evidenced in related copper(II) complexes .
A comparative analysis with saturated analogs, such as 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS 461-92-7), reveals distinct differences in reactivity due to the absence of conjugation in the latter .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione typically involves Friedel-Crafts acylation or condensation reactions using precursors like 6-methylhept-5-en-2-one (CAS 110-93-0) . A plausible pathway includes:
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Trifluoroacetylation: Reaction of 6-methylhept-5-en-2-one with trifluoroacetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl).
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Oxidation: Selective oxidation of intermediate alcohols or alkenes to yield the diketone structure.
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with purification via fractional distillation or recrystallization from ethanol .
Reaction Conditions and Yields
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Temperature: 80–120°C for acylation steps.
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Catalysts: Lewis acids (e.g., BF, AlCl) or Brønsted acids (HSO).
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Solvents: Dichloromethane or toluene for acylation; ethanol for crystallization.
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Yield: ~70–85% after purification, as reported for analogous trifluoromethyl ketones .
Structural and Spectroscopic Characterization
Crystallographic and Spectroscopic Data
While single-crystal X-ray data for the title compound is unavailable, related structures, such as bis(1,1,1-trifluoro-5-methylhexane-2,4-dione)copper(II), provide insights. The copper complex crystallizes in a monoclinic system (P2/c) with lattice parameters Å, Å, Å, and . The diketone acts as a bidentate ligand, coordinating through the oxygen atoms of the ketone groups.
Table 1: Key Spectroscopic Data
Technique | Observations |
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H NMR | -CF signal at 120–125 ppm (quartet, J = 285 Hz) . |
C NMR | Carbonyl carbons at 185–195 ppm; CF at 110 ppm . |
IR | Strong C=O stretches at 1700–1750 cm; C-F stretches at 1100–1200 cm . |
Chemical Reactivity and Applications
Reactivity Profile
The compound undergoes diverse transformations:
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Michael addition: The α,β-unsaturated diketone reacts with nucleophiles (e.g., amines, thiols) at the β-carbon.
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Coordination chemistry: Serves as a ligand for transition metals (e.g., Cu, Fe) due to its diketone moiety .
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Redox reactions: Reduction with NaBH yields diols; oxidation with KMnO produces carboxylic acids.
Industrial and Research Applications
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Pharmaceutical intermediates: Fluorinated diketones are precursors to anti-inflammatory and antiviral agents.
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Materials science: Used in synthesizing fluorinated polymers with enhanced thermal stability .
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Coordination polymers: The copper(II) complex demonstrates potential in catalysis and gas storage .
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